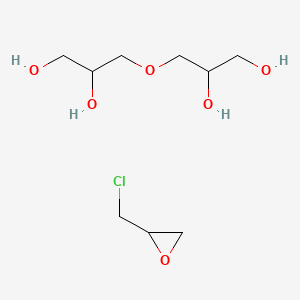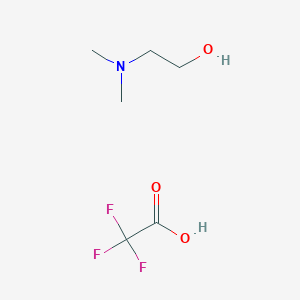
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is an organic compound with the molecular formula C13H9ClO3. It is a derivative of benzoic acid and hydroquinone, characterized by the presence of a chloro group at the para position of the benzoic acid moiety and a hydroxy group at the para position of the phenyl ester moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with hydroquinone. One common method is the reaction of 4-chlorobenzoic acid with hydroquinone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the chloro and hydroxy groups allows for specific binding interactions with target proteins, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-chloro-, 4-methoxyphenyl ester
- Benzoic acid, 4-bromo-, 4-hydroxyphenyl ester
- Benzoic acid, 4-chloro-, 4-aminophenyl ester
Uniqueness
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is unique due to the combination of the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structural features make it valuable for targeted applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H9ClO3 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,15H |
Clé InChI |
QODPSUCGKVLBCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
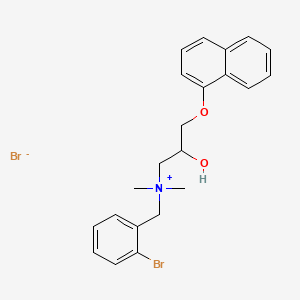

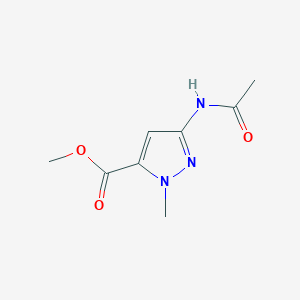
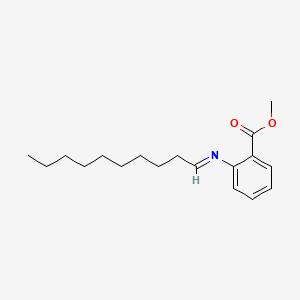
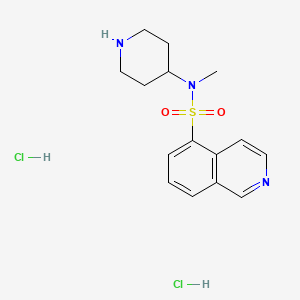


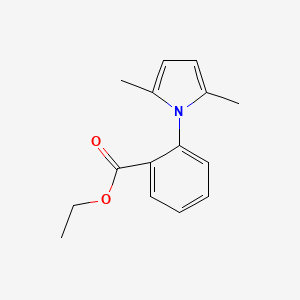
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
